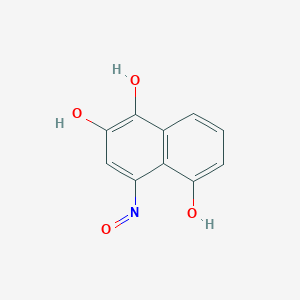
5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one: is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of two methoxy groups at the 5th and 7th positions and a ketone group at the 1st position of the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,4-dimethoxybenzaldehyde with a suitable dienophile in the presence of a Lewis acid catalyst can lead to the formation of the desired naphthalenone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 5,7-dimethoxy-3,4-dihydronaphthalen-1-ol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target molecules.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxy-1-tetralone: Similar structure but lacks the dihydronaphthalene ring.
5,7-Dimethoxy-2-naphthaldehyde: Contains an aldehyde group instead of a ketone group.
5,7-Dimethoxy-3,4-dihydro-2H-naphthalen-1-one: Similar structure but differs in the position of the methoxy groups.
Uniqueness
5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of both methoxy and ketone functional groups
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O3/c1-14-8-6-10-9(12(7-8)15-2)4-3-5-11(10)13/h6-7H,3-5H2,1-2H3 |
InChI Key |
PXDHVVMDKPESHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCCC2=O)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


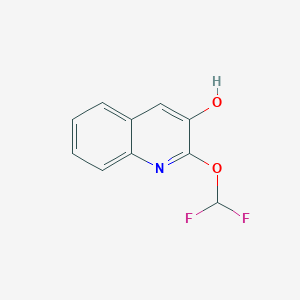







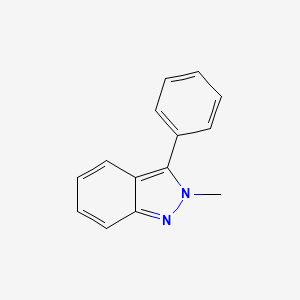

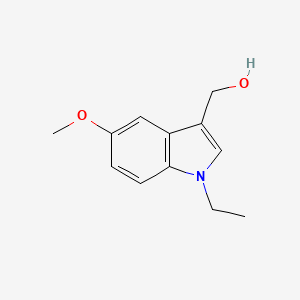
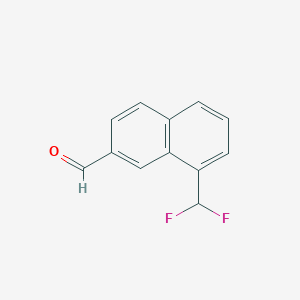
![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
